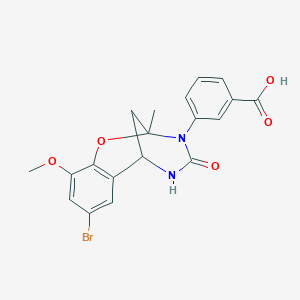
3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid is a useful research compound. Its molecular formula is C19H17BrN2O5 and its molecular weight is 433.258. The purity is usually 95%.
BenchChem offers high-quality 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bacterial Degradation and Methanol Production
- Bacterial Degradation : Certain strains of Pseudomonas putida have been found to degrade similar benzoic acid derivatives, leading to the production of methanol. This process has implications for understanding the microbial breakdown of complex organic compounds in nature (Donnelly & Dagley, 1980); (Donnelly & Dagley, 1981).
Antibacterial and Antifungal Activities
- Antibacterial Properties : Various benzoic acid derivatives exhibit significant antibacterial properties against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This indicates their potential as lead compounds for developing new antibacterial drugs (Kocabalkanlı, Ateş, & Ötük, 2001); (Rasool et al., 2015).
- Antifungal Applications : Some of these compounds also show antifungal activity against species like Candida albicans, suggesting their usefulness in treating fungal infections (Orjala et al., 1993).
Antioxidant Properties
- Natural Antioxidants : Isolated bromophenols from certain algae exhibit potent antioxidant activities. These findings highlight the potential of such compounds in preventing oxidative stress-related damage in biological systems (Li et al., 2011).
Synthesis and Characterization
- Novel Synthesis : Research has been conducted on synthesizing new derivatives of benzoic acid and evaluating their biological activities. These studies contribute to the development of novel compounds with potential therapeutic applications (Banday, Mattoo, & Rauf, 2010).
Analytical and Chemical Applications
- MALDI-TOF-MS Matrices : Certain benzoic acid derivatives, like 3,5-dimethoxy-4-hydroxycinnamic acid, are used as matrices in mass spectrometry, aiding in the analysis of large biomolecules (Qian & Huang, 2005).
Microbial Interaction
- Interaction with Microbial Cells : Novobiocin and its benzoic acid moiety have been observed to influence the population dynamics of Staphylococcus aureus cells, particularly those producing penicillinase. This suggests potential applications in understanding and controlling bacterial resistance mechanisms (Dulaney, 1970).
properties
IUPAC Name |
3-(4-bromo-6-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O5/c1-19-9-14(13-7-11(20)8-15(26-2)16(13)27-19)21-18(25)22(19)12-5-3-4-10(6-12)17(23)24/h3-8,14H,9H2,1-2H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXNWACNZAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC(=C3)Br)OC)NC(=O)N2C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-bromo-10-methoxy-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

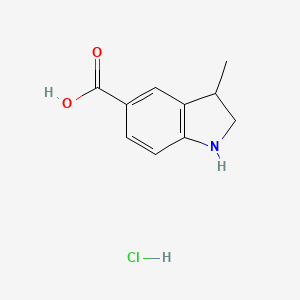
![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)
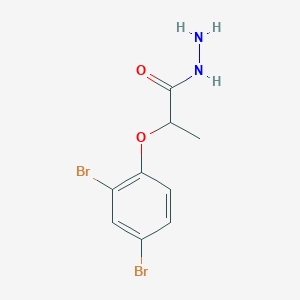

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)

![5-[2-(2,6-Dioxocyclohexylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylic acid diethyl ester](/img/structure/B2995630.png)
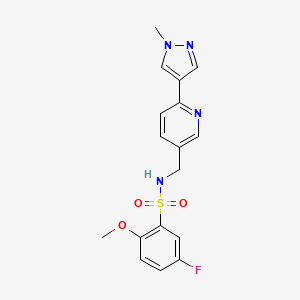

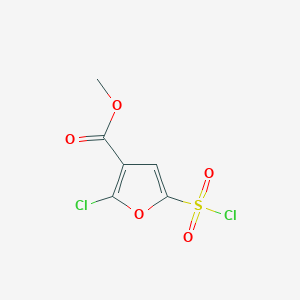
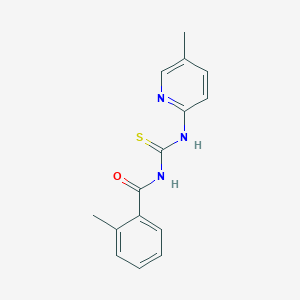
![1'-(2,5-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2995638.png)
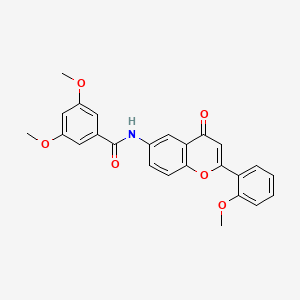
![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)